4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidine ring, a benzodiazole moiety, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic synthesisCommon reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes the selection of appropriate solvents, catalysts, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrrolidine-based molecules. Examples include:
- 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE
- 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-BUTYLPHENYL)PYRROLIDIN-2-ONE .
Uniqueness
The uniqueness of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H28ClN3O2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
4-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O2/c1-20-8-12-23(13-9-20)32-19-21(18-27(32)33)28-30-25-6-2-3-7-26(25)31(28)16-4-5-17-34-24-14-10-22(29)11-15-24/h2-3,6-15,21H,4-5,16-19H2,1H3 |
InChI Key |
FICJUQPOWJJJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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